1,3-Diethylthymine
Overview
Description
1,3-Diethylthymine is a chemical compound with the molecular formula C₉H₁₄N₂O₂ and a molecular weight of 182.2197 g/mol . It is a derivative of thymine, a nucleobase found in DNA. The compound is characterized by the presence of two ethyl groups attached to the nitrogen atoms at positions 1 and 3 of the thymine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diethylthymine can be synthesized through the alkylation of thymine. The process involves the reaction of thymine with ethyl iodide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1,3-Diethylthymine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ethyl groups, where nucleophiles like amines or thiols replace the ethyl groups.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions, CrO₃ in pyridine.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thymine derivatives.
Scientific Research Applications
1,3-Diethylthymine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its interactions with nucleic acids and potential as a DNA analog.
Industry: Utilized in the development of novel materials and as a component in chemical sensors.
Mechanism of Action
The mechanism of action of 1,3-diethylthymine involves its interaction with nucleic acids. The compound can intercalate into DNA, disrupting the normal base pairing and affecting DNA replication and transcription. This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The molecular targets include DNA polymerase and topoisomerase enzymes .
Comparison with Similar Compounds
Similar Compounds
Thymine: The parent compound, found in DNA.
1,3-Dimethylthymine: Similar structure with methyl groups instead of ethyl groups.
1,3-Diethyluracil: Similar structure but with uracil as the base instead of thymine.
Uniqueness
1,3-Diethylthymine is unique due to the presence of ethyl groups, which confer different steric and electronic properties compared to its methyl and uracil analogs. These differences can affect its reactivity and interactions with biological molecules, making it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
1,3-diethyl-5-methylpyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-10-6-7(3)8(12)11(5-2)9(10)13/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYUKPJXAMAIRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)N(C1=O)CC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70618030 | |
Record name | 1,3-Diethyl-5-methylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70618030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21472-93-5 | |
Record name | 1,3-Diethyl-5-methyl-2,4(1H,3H)-pyrimidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21472-93-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Diethyl-5-methylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70618030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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